molecular formula C25H29BrFN5O2S B2358535 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide CAS No. 422287-79-4

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide

Cat. No.: B2358535
CAS No.: 422287-79-4
M. Wt: 562.5
InChI Key: YRWCZKWUMZTGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-bromoquinazolinone core with a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The quinazoline scaffold is linked via a butanamide chain to a 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl group. The 2-fluorophenyl-substituted piperazine moiety may contribute to receptor selectivity, particularly in neurological or anticancer contexts, due to fluorophenyl groups' known role in modulating pharmacokinetics and blood-brain barrier penetration .

Properties

CAS No.

422287-79-4

Molecular Formula

C25H29BrFN5O2S

Molecular Weight

562.5

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35)

InChI Key

YRWCZKWUMZTGKW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN4O2SC_{22}H_{24}BrN_4O_2S, with a molecular weight of approximately 481.4 g/mol. Its structure includes a quinazolinone core, a bromine atom, and a piperazine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC22H24BrN4O2SC_{22}H_{24}BrN_4O_2S
Molecular Weight481.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in critical signaling pathways. The quinazolinone core has been identified to inhibit kinases, which play essential roles in cell proliferation and apoptosis.

Pharmacological Potential

Research indicates that the compound exhibits significant potential in various therapeutic areas:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in several cancer cell lines. For instance, studies have demonstrated its capacity to modulate pathways associated with cancer metabolism, potentially leading to reduced tumor proliferation and increased apoptosis.
  • Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant given the increasing resistance to conventional antibiotics.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways indicates potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of quinazolinone derivatives, including the specific compound :

  • In Silico Studies : Computational investigations have assessed the molecular properties and bioactivity scores of similar compounds. These studies indicate that many derivatives exhibit drug-like properties according to Lipinski's rule of five, suggesting good pharmacokinetic profiles .
  • Biological Evaluation : In vitro assays have revealed that derivatives related to this compound can act as GPCR ligands, ion channel modulators, and enzyme inhibitors. Notably, no significant cytotoxicity was observed in these studies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related quinazolinone derivatives is essential:

Compound NameNotable FeaturesBiological Activity
6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-oneLacks piperazine moietyModerate GPCR activity
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamideSimilar structure without piperazineAntitumor activity
2-[4-[4-(5-chloro-3-methylbenzimidazol)]piperidin]-4-octobutyl]-1H-quinozalinoneContains piperidine insteadDifferent mechanism

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Attributes

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Quinazolinone 6-Br, 2-sulfanylidene, 4-oxo, N-[3-(4-(2-fluorophenyl)piperazinyl)propyl] 563.61 g/mol Enhanced lipophilicity from fluorophenyl-piperazine; potential kinase inhibition
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (25) Quinazolinamine 6-Br, pyrazolylamino, trifluoromethylphenyl benzamide ~700 g/mol* High molecular weight; trifluoromethyl improves metabolic stability
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) Quinazolinamine 6-Br, cyclopropylamino, trifluoromethylphenyl benzamide ~600 g/mol* Cyclopropyl group may enhance membrane permeability
N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide Thioxo-quinazolinone Boc-protected amine, piperazine linker, octanoyl chain ~700 g/mol* Extended alkyl chain for improved solubility; Boc group aids in synthesis
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (892287-57-9) Quinazolinedione 6-Br, 2,4-dioxo, 2-methoxybenzyl ~500 g/mol* Dioxo groups increase hydrogen-bonding potential; methoxybenzyl enhances polarity

*Estimated based on structural analogs due to incomplete data in evidence.

Physicochemical Properties

  • Lipophilicity : The fluorophenyl-piperazine group in the target compound increases logP compared to methoxybenzyl derivatives (e.g., ).
  • Solubility : Piperazine-propanamide chains (target compound ) may improve aqueous solubility compared to benzamide-tailed analogs (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.